molecular formula C9H10ClIO B14754352 1-Chloro-3-iodo-2-isopropoxybenzene

1-Chloro-3-iodo-2-isopropoxybenzene

Cat. No.: B14754352
M. Wt: 296.53 g/mol
InChI Key: LLLOXODJXDFNFN-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-isopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), iodine (position 3), and an isopropoxy group (position 2). Its molecular formula is C₉H₁₀ClIO, with a molar mass of approximately 296.52 g/mol. The compound's reactivity and applications are influenced by the electronic and steric effects of its substituents:

  • Chlorine: An electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution.
  • Iodine: A heavy halogen with moderate leaving-group ability in substitution reactions.
  • Isopropoxy group: An electron-donating group (EDG) via resonance, activating the ring and directing electrophiles to specific positions.

Properties

IUPAC Name

1-chloro-3-iodo-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLOXODJXDFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-3-iodo-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern .

Industrial production methods may involve multi-step synthesis processes, where each step is optimized for yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can also be employed to introduce the halogen substituents efficiently .

Chemical Reactions Analysis

1-Chloro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the isopropoxy group intact.

Scientific Research Applications

1-Chloro-3-iodo-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, where its derivatives may exhibit biological activity. It can also serve as a precursor for radiolabeled compounds used in medical imaging.

    Industry: In the chemical industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-iodo-2-isopropoxybenzene exerts its effects is primarily through its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms and the electron-donating isopropoxy group influences the reactivity of the benzene ring. This allows for selective reactions at specific positions on the ring, facilitating the synthesis of desired products .

Comparison with Similar Compounds

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS: 1369791-02-5)

  • Molecular Formula : C₉H₁₀ClFO
  • Molar Mass : 188.45 g/mol
  • Key Differences: Halogen Substitution: Fluorine replaces iodine at position 3. Fluorine’s small size and high electronegativity reduce steric hindrance but increase ring deactivation compared to iodine. Physical Properties: Lower molar mass and likely lower boiling/melting points compared to the iodine analog.

1-Chloro-3-isopropyl-4-methylbenzene (CAS: 20068-14-8)

  • Molecular Formula : C₁₀H₁₃Cl
  • Molar Mass : 168.65 g/mol
  • Key Differences: Substituents: Lacks iodine and isopropoxy groups; instead, it has isopropyl (position 3) and methyl (position 4) groups. Electronic Effects: Isopropyl and methyl are EDGs via induction, increasing ring activation compared to the target compound’s mixed EWG/EDG profile. Applications: Likely used as a solvent or intermediate in hydrocarbon synthesis due to non-polar substituents.

General Trends in Halogenated Aromatics

  • Molar Mass : Iodine > Chlorine > Fluorine (e.g., target compound ≈296.52 g/mol vs. fluorine analog ≈188.45 g/mol).
  • Reactivity :
    • Iodo-substituted compounds excel in NAS due to iodine’s leaving-group ability.
    • Fluoro-substituted aromatics are more inert, favoring electrophilic substitution under harsh conditions.
  • Steric Effects : Isopropoxy groups introduce greater steric hindrance than methyl/isopropyl, affecting reaction kinetics.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Notes
1-Chloro-3-iodo-2-isopropoxybenzene C₉H₁₀ClIO 296.52 Cl (EWG), I (leaving group), isopropoxy (EDG) High NAS potential; mixed electronic effects
1-Chloro-2-fluoro-3-isopropoxybenzene C₉H₁₀ClFO 188.45 Cl (EWG), F (inert), isopropoxy (EDG) Limited NAS utility; stable under EAS
1-Chloro-3-isopropyl-4-methylbenzene C₁₀H₁₃Cl 168.65 Cl (EWG), isopropyl (EDG), methyl (EDG) High ring activation; suited for EAS

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s iodine and isopropoxy groups may complicate purification due to higher molecular weight and polarity.
  • Literature Gaps : Direct comparative studies on these compounds are scarce; conclusions are extrapolated from structural and substituent effects.

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